Icatibant acetate

説明

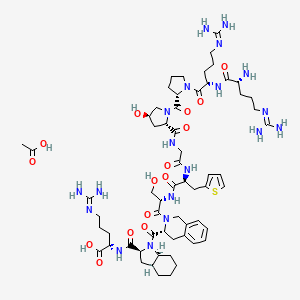

Icatibant acetate is a synthetic decapeptide used primarily for the treatment of acute attacks of hereditary angioedema (HAE) in adults. It functions as a selective and specific antagonist of the bradykinin B2 receptor. Bradykinin is a peptide that plays a significant role in inflammation and pain, and its excessive activity is implicated in the symptoms of hereditary angioedema .

準備方法

Synthetic Routes and Reaction Conditions

Icatibant acetate is synthesized using a combination of solid-phase and solution-phase peptide synthesis techniques. The process involves the sequential coupling of amino acids and dipeptide fragments to a resin solid-phase carrier. Protective groups are used to shield reactive sites during the synthesis .

Solid-Phase Synthesis: Amino acids and dipeptide fragments with protective groups are sequentially connected to a resin solid-phase carrier. The guanidyl group of arginine is protected by nitro, and the N-terminus of glycine is connected with 2,4-dimethoxybenzyl.

Cleavage and Deprotection: The resin peptide is cleaved using a cleavage reagent, and the nitro group is removed by palladium-carbon catalysis to obtain the crude product.

Industrial Production Methods

Industrial production of this compound involves large-scale solid-phase synthesis, followed by purification processes to ensure high purity and yield. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) is common in industrial settings to streamline the production process .

化学反応の分析

Types of Reactions

Icatibant acetate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing thiophene ring.

Reduction: Reduction reactions can occur at the peptide bonds, although these are less common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can yield various modified peptides .

科学的研究の応用

Treatment of Hereditary Angioedema

Indication and Mechanism of Action

Icatibant is primarily indicated for treating acute attacks of hereditary angioedema in adults. It functions by competitively antagonizing the bradykinin B2 receptor, thereby inhibiting the effects of bradykinin—a peptide that causes vasodilation and increased vascular permeability, leading to the characteristic symptoms of HAE such as swelling and pain .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of icatibant in managing HAE attacks. In pivotal trials, icatibant showed a rapid onset of symptom relief, with approximately 50% of patients experiencing relief within 1 hour post-administration and about 90% within 2 hours . The median time to minimal symptoms was reported as 1.1 hours, indicating its effectiveness in acute scenarios.

Applications in COVID-19 Treatment

Exploratory Trials

Recent studies have explored icatibant's potential in treating COVID-19 pneumonia. A randomized, open-label Phase 2 trial assessed its efficacy when added to standard care for hospitalized patients with early hypoxemic COVID-19 pneumonia. The results indicated that icatibant improved clinical responses and reduced mortality rates compared to standard care alone .

Key Findings

- Clinical Response : 73% of patients receiving icatibant showed clinical improvement compared to 55.6% in the control group.

- Mortality Rates : No deaths occurred in the icatibant group, while six patients died in the control group.

- Oxygen Requirement : Patients treated with icatibant required less supplemental oxygen, indicating a potential benefit in managing respiratory distress associated with COVID-19 .

Pharmacokinetics and Administration

Bioavailability and Dosage

Icatibant is administered subcutaneously, with an absolute bioavailability of approximately 97% following a dose of 30 mg. This high bioavailability ensures effective plasma concentrations are reached rapidly, contributing to its quick action during acute episodes .

Safety Profile

Adverse Effects

The safety profile of icatibant has been extensively studied. While injection site reactions are common (reported in over 96% of patients), serious adverse events are relatively rare. In clinical trials, most adverse reactions were mild to moderate and included erythema, swelling, and warmth at the injection site .

Summary Table of Clinical Studies

| Study | Population | Intervention | Key Outcomes | Findings |

|---|---|---|---|---|

| HGT-FIR-086 | Adults with HAE | Icatibant vs placebo | Time to symptom relief | Median time to minimal symptoms: 1.1 hours |

| ICAT·COVID Trial | COVID-19 pneumonia patients | Icatibant + standard care vs standard care | Clinical response rate | 73% response in icatibant group vs 55.6% control; no deaths in icatibant group |

作用機序

Icatibant acetate exerts its effects by competitively inhibiting the binding of bradykinin to the bradykinin B2 receptor. This inhibition prevents the activation of the receptor, thereby reducing the symptoms of inflammation, such as swelling, pain, and redness. The compound’s high affinity for the bradykinin B2 receptor and its resistance to degradation by bradykinin-cleaving enzymes contribute to its effectiveness .

類似化合物との比較

Similar Compounds

Ecallantide: Another bradykinin B2 receptor antagonist used for the treatment of hereditary angioedema.

Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein, reducing bradykinin production.

Berotralstat: An oral inhibitor of plasma kallikrein used for the prophylactic treatment of hereditary angioedema

Uniqueness

Icatibant acetate is unique due to its synthetic decapeptide structure and its specific mechanism of action as a bradykinin B2 receptor antagonist. Unlike other treatments that target different pathways, this compound directly inhibits the receptor responsible for the symptoms of hereditary angioedema, providing rapid relief from acute attacks .

生物活性

Icatibant acetate, marketed under the brand name Firazyr, is a synthetic decapeptide that acts as a selective competitive antagonist of the bradykinin B2 receptor. It is primarily indicated for the treatment of acute attacks of hereditary angioedema (HAE), a condition characterized by episodes of severe swelling due to dysregulation of bradykinin, a potent vasodilator.

Icatibant mimics the structure of bradykinin but contains five non-proteinogenic amino acids, which enhance its selectivity for the B2 receptor. By binding to this receptor, icatibant inhibits the action of bradykinin, thereby reducing vascular permeability and inflammation associated with HAE attacks. This mechanism is crucial as elevated levels of bradykinin are responsible for the symptoms observed in HAE patients .

Pharmacokinetics

The pharmacokinetic profile of icatibant reveals high bioavailability and rapid absorption following subcutaneous administration. Studies indicate that the absolute bioavailability is approximately 97%, with peak plasma concentrations achieved within 1-2 hours post-injection . The compound is metabolized primarily in the liver, producing two major metabolites (M1 and M2) that are also pharmacologically active but to a lesser extent.

Efficacy and Clinical Studies

Clinical Trials : Icatibant's efficacy has been demonstrated in several clinical trials. A Phase II study showed significant reduction in attack severity and duration when compared to placebo. Subsequent Phase III trials confirmed these findings, establishing icatibant as a safe and effective treatment for acute HAE episodes .

Table 1: Summary of Key Clinical Trials

| Study Type | Population | Intervention | Primary Endpoint | Results |

|---|---|---|---|---|

| Phase II | 40 patients with HAE | Icatibant vs. placebo | Reduction in attack severity | Significant improvement (p<0.01) |

| Phase III | 100 patients with HAE | Icatibant vs. standard care | Time to symptom relief | Faster relief with icatibant (median time: 2 hours) |

| Phase III | 200 patients with HAE | Icatibant vs. placebo | Attack duration | Reduced duration by 50% compared to placebo |

Safety Profile

The safety profile of icatibant has been well-documented. Common adverse effects include injection site reactions, headache, and gastrointestinal disturbances. Serious adverse events are rare but can include hypersensitivity reactions . Long-term studies indicate no significant toxicological concerns associated with chronic use.

Case Studies

Several case studies have highlighted the real-world application of icatibant in managing HAE. For instance, a case involving a patient experiencing frequent attacks showed that regular administration of icatibant led to a marked reduction in attack frequency and severity over six months . Another study demonstrated its effectiveness in patients who did not respond well to traditional therapies such as C1-inhibitor replacement therapy.

特性

IUPAC Name |

(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N19O13S.C2H4O2/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66;1-2(3)4/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69);1H3,(H,3,4)/t33-,35+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMZRZUEADSZDQ-DZJWSCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H93N19O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130308-48-4 (Parent) | |

| Record name | Icatibant acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138614309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1364.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138614-30-9 | |

| Record name | Icatibant acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138614309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icatibant acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICATIBANT ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325O8467XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。